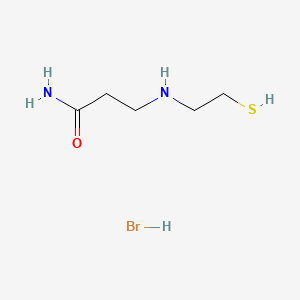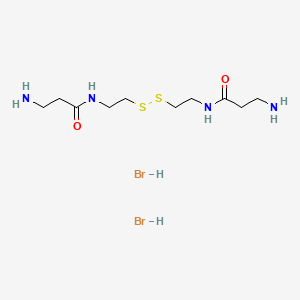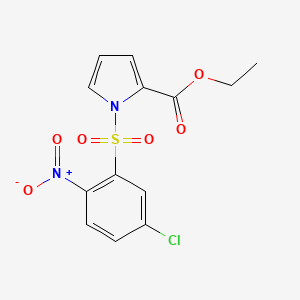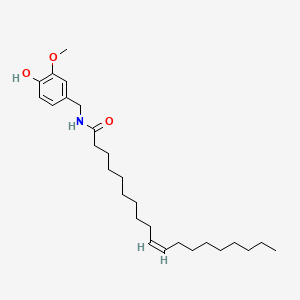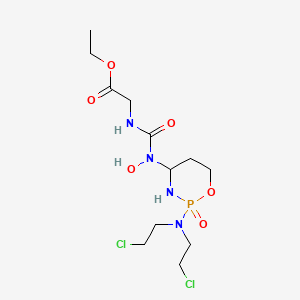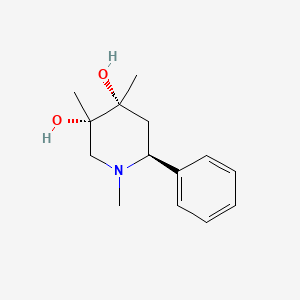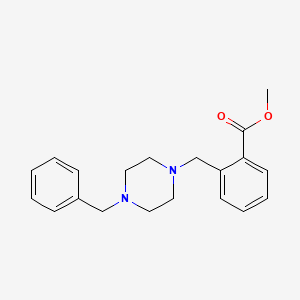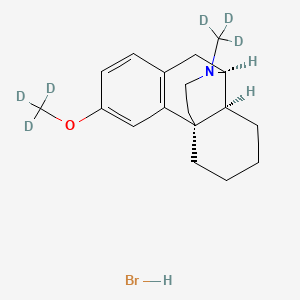
Deudextromethorphan hydrobromide anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of dextromethorphan, a common ingredient in cough suppressants. Deudextromethorphan is a deuterated form of dextromethorphan, meaning that some of the hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen . This modification is intended to improve the pharmacokinetic properties of the compound, such as its metabolic stability and half-life .
Méthodes De Préparation
The synthesis of deudextromethorphan hydrobromide anhydrous involves the incorporation of deuterium into the dextromethorphan molecule. The synthetic route typically includes the following steps:
Hydrobromide Formation: The deuterated dextromethorphan is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Deudextromethorphan hydrobromide anhydrous undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Deudextromethorphan hydrobromide anhydrous has a wide range of scientific research applications, including:
Mécanisme D'action
Deudextromethorphan hydrobromide anhydrous exerts its effects through several mechanisms:
NMDA Receptor Antagonism: It acts as a weak uncompetitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory function.
Nicotinic Receptor Modulation: The compound also interacts with nicotinic receptors, which play a role in neurotransmission.
Sigma-1 Receptor Activation: Deudextromethorphan activates sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter release.
Serotonin and Norepinephrine Transporter Inhibition: The compound inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission.
Comparaison Avec Des Composés Similaires
Deudextromethorphan hydrobromide anhydrous can be compared with other similar compounds, such as:
Dextromethorphan: The non-deuterated form of the compound, commonly used as a cough suppressant.
Levomethorphan: An enantiomer of dextromethorphan with different pharmacological properties.
Methorphan: A related compound with similar chemical structure but different pharmacokinetic properties.
Deudextromethorphan is unique due to the incorporation of deuterium, which enhances its metabolic stability and prolongs its half-life compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
1887258-71-0 |
|---|---|
Formule moléculaire |
C18H26BrNO |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1/i1D3,2D3; |
Clé InChI |
MISZALMBODQYFT-SPMAXMGUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].Br |
SMILES canonique |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


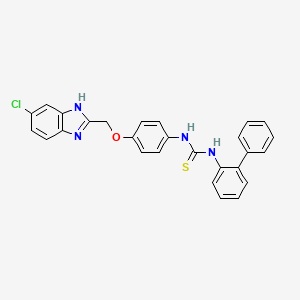
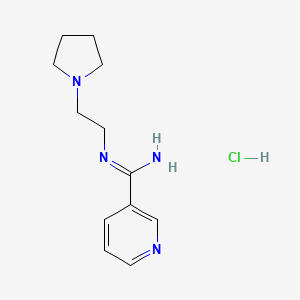
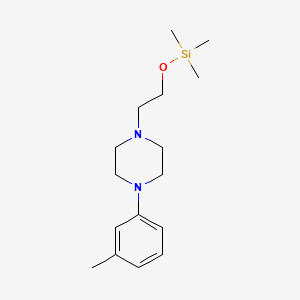
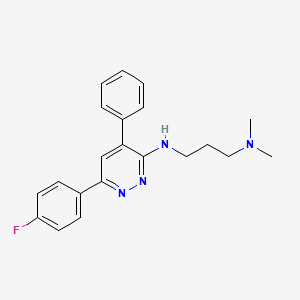
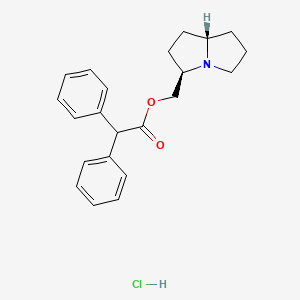
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
